REACTION_SMILES
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[C:34](=[O:35])([O-:36])[O-:37].[CH2:40]1[O:41][CH2:42][CH2:43][O:44][CH2:45]1.[Cu:46][I:47].[F:13][C:14]([c:15]1[n:16][nH:17][c:18]2[c:23]1[CH2:22][CH2:21][CH2:20][CH2:19]2)([F:24])[F:25].[I:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[N:8]([CH3:9])[CH3:10])[cH:11][cH:12]1.[K+:38].[K+:39].[NH2:26][CH:27]1[CH2:28][CH2:29][CH2:30][CH2:31][CH:32]1[NH2:33]>>[c:2]1(-[n:17]2[n:16][c:15]([C:14]([F:13])([F:24])[F:25])[c:23]3[c:18]2[CH2:19][CH2:20][CH2:21][CH2:22]3)[cH:3][cH:4][c:5]([C:6](=[O:7])[N:8]([CH3:9])[CH3:10])[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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[Cu]I
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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FC(F)(F)c1n[nH]c2c1CCCC2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(=O)c1ccc(I)cc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CCCCC1N
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C(=O)c1ccc(-n2nc(C(F)(F)F)c3c2CCCC3)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |